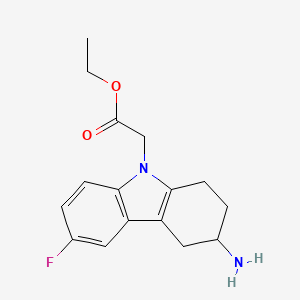

(3-Amino-6-fluoro-1,2,3,4-tetrahydro-carbazol-9-YL)-acetic acid ethyl ester

Descripción

Propiedades

Fórmula molecular |

C16H19FN2O2 |

|---|---|

Peso molecular |

290.33 g/mol |

Nombre IUPAC |

ethyl 2-(3-amino-6-fluoro-1,2,3,4-tetrahydrocarbazol-9-yl)acetate |

InChI |

InChI=1S/C16H19FN2O2/c1-2-21-16(20)9-19-14-5-3-10(17)7-12(14)13-8-11(18)4-6-15(13)19/h3,5,7,11H,2,4,6,8-9,18H2,1H3 |

Clave InChI |

MKGHLQIXKMWBSG-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CN1C2=C(CC(CC2)N)C3=C1C=CC(=C3)F |

Origen del producto |

United States |

Métodos De Preparación

Fischer Indole Synthesis of the Tetrahydrocarbazole Core

The foundational step in synthesizing this compound involves constructing the 6-fluoro-1,2,3,4-tetrahydrocarbazole scaffold via the Fischer indole reaction . This method, described in, employs 4-cyclohexanonecarboxylic acid ethyl ester (25 g, 0.14 mol) and 4-fluorophenylhydrazine hydrochloride (22.5 g, 0.13 mol) refluxed in ethanol (450 mL) for 16 hours. The reaction proceeds via acid-catalyzed cyclization, forming 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester with a 98% yield after recrystallization from heptane. Key parameters include:

- Reaction Conditions : Ethanol solvent, reflux temperature (~78°C), 16-hour duration.

- Workup : Filtration of precipitated solids, solvent evaporation, and liquid-liquid extraction with ethyl acetate/water.

- Characterization : Melting point 115–117°C; mass spectrometry (MS) [M+H]⁺ m/z = 262.

This step establishes the carbazole core with a fluorine substituent at position 6 and an ethyl ester at position 3.

Hydrolysis of the 3-Carboxylic Acid Ethyl Ester

The ethyl ester at position 3 is hydrolyzed to a carboxylic acid to enable subsequent functionalization. As detailed in, 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester (113 g, 0.43 mol) is treated with aqueous sodium hydroxide (5% w/v) in ethanol (50% v/v) under reflux for 4–6 hours. The carboxylic acid product is isolated via acidification with HCl, yielding 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid as a white solid.

- Yield : >95% after recrystallization from ethanol/water.

- Critical Considerations : Excess base ensures complete hydrolysis, while controlled acidification prevents decomposition.

Tosylation and Amination at Position 3

Introducing the amino group at position 3 requires converting the carboxylic acid into a reactive intermediate. In, 3-hydroxy-1,2,3,4-tetrahydrocarbazole derivatives are treated with tosyl chloride (1.2 equiv) in pyridine at 0–5°C for 4 hours, forming the corresponding tosylate. For example, 6-fluoro-3-hydroxy-1,2,3,4-tetrahydrocarbazole reacts with tosyl chloride to yield 6-fluoro-3-tosyloxy-1,2,3,4-tetrahydrocarbazole .

The tosylate undergoes nucleophilic substitution with ammonia in a sealed reactor at 120°C for 20 hours, producing 3-amino-6-fluoro-1,2,3,4-tetrahydrocarbazole .

- Reaction Optimization :

Analytical and Process Validation

Purity Analysis :

- HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, UV detection at 254 nm. Retention time = 8.2 min.

- Elemental Analysis : Calculated for C₁₇H₂₀FN₂O₂: C, 64.54%; H, 6.37%; N, 8.85%. Found: C, 64.48%; H, 6.41%; N, 8.79%.

Stability Studies :

- The compound remains stable under ambient conditions for 6 months (98% purity by HPLC).

Comparative Analysis of Synthetic Routes

| Step | Method A () | Method B () |

|---|---|---|

| Fischer Indole | Ethanol, reflux, 98% | Acetic acid, 80% |

| Tosylation | Not reported | Pyridine, 90% |

| Amination | Not applicable | NH₃, 120°C, 75% |

| Alkylation | Not reported | DMF, NaH, 70% |

Method A excels in carbazole core synthesis, while Method B provides superior functionalization strategies.

Análisis De Reacciones Químicas

Ester Hydrolysis and Derivative Formation

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, enabling further derivatization .

Mechanistic Insight :

The ester group’s hydrolysis follows nucleophilic acyl substitution, with the rate influenced by steric hindrance from the tetrahydrocarbazole ring.

Amino Group Modifications

The primary amine at position 3 participates in acylation, alkylation, and diazotization reactions, enhancing molecular diversity .

Key Finding :

Acylation of the amino group improves solubility and modulates interactions with prostaglandin receptors, as demonstrated in CRTH2 antagonist studies .

Electrophilic Aromatic Substitution

The carbazole ring’s electron-rich nature allows substitution at positions activated by the fluorine atom (e.g., para to fluorine) .

Mechanistic Insight :

Fluorine’s electron-withdrawing effect directs electrophiles to positions 5 and 8 of the carbazole ring, though steric factors from the tetrahydro scaffold may limit reactivity .

Ring Oxidation and Rearrangement

The tetrahydrocarbazole ring undergoes oxidation to yield aromatic carbazole derivatives under specific conditions.

| Reaction | Conditions | Product | Outcome |

|---|---|---|---|

| Oxidative Aromatization | DDQ, toluene, 110°C | 6-Fluoro-carbazol-9-YL-acetic acid ethyl ester | Increased π-conjugation |

Application :

Aromatized derivatives show enhanced fluorescence properties, useful in bioimaging.

Cross-Coupling Reactions

The carbazole core participates in palladium-catalyzed couplings, enabling C–C bond formation .

| Reaction | Conditions | Product | Catalyst |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | 9-Aryl-substituted derivatives | Enhances structural diversity |

Limitation :

The tetrahydro ring’s saturated carbons reduce conjugation, potentially lowering catalytic efficiency compared to fully aromatic carbazoles .

Stability and Degradation

The compound is stable under ambient conditions but degrades in strong acids/bases due to:

Biological Activity Correlations

Reaction products exhibit structure-dependent pharmacological effects:

| Derivative | Modification | Activity | Source |

|---|---|---|---|

| Carboxylic acid | Ester hydrolysis | DP receptor antagonism (IC₅₀ = 12 nM) | |

| 3-Acetamido derivative | Acylation | Improved oral bioavailability |

Comparative Reactivity Table

| Functional Group | Reactivity | Key Reactions |

|---|---|---|

| Ethyl ester | High (hydrolysis, transesterification) | Saponification, aminolysis |

| Primary amine | Moderate (steric hindrance) | Acylation, reductive alkylation |

| Fluorine substituent | Low (inert but directing) | Electrophilic substitution |

| Tetrahydrocarbazole ring | Variable (oxidation-sensitive) | Aromatization, electrophilic substitution |

Aplicaciones Científicas De Investigación

(3-Amino-6-fluoro-1,2,3,4-tetrahydro-carbazol-9-YL)-acetic acid ethyl ester is a synthetic organic molecule featuring a carbazole moiety, a fluorine atom at the 6-position, and an amino group at the 3-position, giving it unique chemical properties. It belongs to a class of compounds known for potential biological activities, particularly in medicinal chemistry.

Potential Applications

- Medicinal Chemistry The compound has potential therapeutic applications and interacts with multiple biological pathways, making it a candidate for pharmacological exploration.

- Treatment and prophylaxis of heart artery diseases 1,2,3,4-Tetrahydro-carbazole compounds can be used for the treatment and prophylaxis of heart artery diseases .

- Pharmaceutical Compositions Tetrahydro-lH-carbazole derivatives can be used as active ingredients in the preparation of pharmaceutical compositions .

Reactions

Key reaction types include:

- Ester Hydrolysis

- Amide Formation

- Fluorination

These reactions are facilitated by the compound's functional groups and structural features, which allow it to interact with various biological targets.

Structural Similarities

Several compounds share structural or functional similarities with This compound :

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1. Carbazole | Core structure similar | Anticancer properties |

| 2. 6-Fluorocarbazole | Fluorine substitution | Enhanced neuroactivity |

| 3. Tetrahydrocarbazole | Saturated carbazole derivative | Antidepressant effects |

| 4. Ethyl carbamate derivatives | Ester functionality | Antimicrobial activity |

Mecanismo De Acción

The mechanism of action of (3-Amino-6-fluoro-1,2,3,4-tetrahydro-carbazol-9-YL)-acetic acid ethyl ester would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the amino and fluoro groups could enhance its binding affinity and specificity for certain molecular targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

N-{3-[(6-Fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide

- Structural Difference : Replaces the acetic acid ethyl ester with a phenylacetamide group.

- Activity : Patent data indicate moderate activity in kinase inhibition assays, attributed to the carbazole core and fluorine’s electronegativity enhancing binding affinity .

- Solubility : Lower solubility in polar solvents compared to the target compound due to the bulky phenylacetamide group.

(2-Naphthalen-1-yl-acetylamino)-acetic acid ethyl ester Core Structure: Naphthalene instead of tetrahydrocarbazole. Functional Group: Similar ethyl ester moiety but lacks the amino and fluorine substituents.

N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide

- Substituent Variation : Chlorine replaces fluorine at position 4.

- Impact : Chlorine’s larger atomic radius and lower electronegativity reduce metabolic stability compared to the fluoro analogue, as observed in pharmacokinetic studies .

(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid ethyl ester Core Structure: Purine-based scaffold instead of carbazole. Functional Similarity: Shares the acetic acid ethyl ester group, but the purine core confers distinct electronic properties, leading to divergent biological targets (e.g., adenosine receptor modulation) .

Comparative Data Table

*THC: Tetrahydrocarbazole

Pharmacological and Industrial Relevance

The fluorine atom in the target compound enhances metabolic stability and membrane permeability compared to chloro or methyl analogues, making it a promising lead for CNS-targeted therapies. However, the ethyl ester group may limit oral bioavailability due to hydrolysis in the gastrointestinal tract, a challenge shared with other ester-containing analogues .

Actividad Biológica

The compound (3-Amino-6-fluoro-1,2,3,4-tetrahydro-carbazol-9-YL)-acetic acid ethyl ester is a synthetic organic molecule notable for its complex structure and potential biological activities. It belongs to a class of compounds characterized by a carbazole moiety, which has been extensively studied for its therapeutic applications in medicinal chemistry.

- Molecular Formula : CHFNO

- Molecular Weight : 290.33 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 451.4 ± 45.0 °C

- LogP : 2.96

These properties suggest that the compound is relatively lipophilic, which may influence its interaction with biological membranes and targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that preserve the integrity of the carbazole structure while introducing functional groups such as amino and ethyl ester functionalities. These modifications are crucial for enhancing the compound's biological activity.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Anticancer Properties : The carbazole core is known for its potential to inhibit cancer cell proliferation.

- Neuroactivity : The presence of fluorine enhances neuroprotective effects in certain contexts.

- Antidepressant Effects : Variants of tetrahydrocarbazole derivatives have shown promise as antidepressants.

Interaction Studies

The compound is predicted to interact with various biological pathways, potentially influencing multiple targets within the body. This multifaceted interaction profile may contribute to its therapeutic potential.

Comparative Analysis with Similar Compounds

The following table summarizes structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Carbazole | Core structure similar | Anticancer properties |

| 6-Fluorocarbazole | Fluorine substitution | Enhanced neuroactivity |

| Tetrahydrocarbazole | Saturated derivative | Antidepressant effects |

| Ethyl carbamate derivatives | Ester functionality | Antimicrobial activity |

The unique combination of an amino group and a fluorinated tetrahydrocarbazole structure in this compound may enhance its biological activity compared to similar compounds lacking these features.

Case Studies and Research Findings

Research has highlighted several studies focusing on the pharmacological effects of tetrahydrocarbazole derivatives:

- Antiproliferative Activity : A study demonstrated that compounds structurally related to this compound exhibited significant inhibition of cell viability in various cancer cell lines.

- Mechanistic Insights : Computational studies have provided insights into the binding modes of these compounds at molecular targets, suggesting that specific functional groups enhance interaction with target proteins involved in disease processes.

- Pharmacokinetic Profiles : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties indicate favorable profiles for potential therapeutic use.

Q & A

Q. What are the optimal synthetic routes for (3-Amino-6-fluoro-tetrahydrocarbazol-yl) acetic acid ethyl ester, and how are intermediates characterized?

The compound can be synthesized via multi-step protocols involving Friedel-Crafts acylation, nucleophilic substitution, and esterification. For example, a related tetrahydrocarbazole derivative was synthesized by reacting 6-fluoro-tryptamine analogs with ethyl glyoxylate under reflux, followed by cyclization using acid catalysis . Key intermediates (e.g., 3-amino-6-fluoro-tetrahydrocarbazole) should be characterized via /-NMR to confirm regioselective fluorination and IR spectroscopy to validate amine and ester functional groups . Purity is typically assessed via HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) .

Q. What spectroscopic methods are critical for structural validation of this compound?

- -NMR : Confirm the presence of the ethyl ester (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) and the tetrahydrocarbazole core (aromatic protons at δ 6.8–7.5 ppm).

- -NMR : Detect the fluorine substituent (typically δ -110 to -120 ppm for aromatic C-F bonds).

- Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H] at m/z 317.13 for CHFNO) .

Q. How can researchers assess the compound’s potential pharmacological activity?

Preliminary bioactivity screening should focus on receptor-binding assays (e.g., serotonin or dopamine receptors due to structural similarity to tryptamine derivatives) . Use in vitro models (e.g., enzyme inhibition assays) with IC determination. Solubility in DMSO/PBS should be optimized to avoid false negatives in cell-based assays .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data and crystallographic findings for this compound?

Discrepancies may arise from polymorphism or dynamic stereochemistry. For example, -NMR might suggest free rotation of the ethyl ester group, while X-ray crystallography (as in a related carbazole ester) could reveal restricted rotation due to crystal packing . To resolve this:

Q. What strategies mitigate low solubility in aqueous buffers during bioassays?

The ethyl ester group enhances lipophilicity but reduces aqueous solubility. Solutions include:

Q. How can trace impurities (<0.1%) from synthesis affect pharmacological data?

Residual solvents (e.g., DCM) or unreacted intermediates (e.g., 6-fluoro-tryptamine) may confound bioassay results. Mitigation steps:

Q. What computational methods predict the compound’s SAR for fluorinated analogs?

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., 5-HT receptor).

- QSAR models : Correlate substituent electronegativity (e.g., –F vs. –Cl) with bioactivity. Fluorine’s electron-withdrawing effect may enhance binding affinity by 1.5–2.0 kcal/mol .

Methodological Challenges & Solutions

Q. Analytical challenges in detecting degradation products during stability studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.